molecular formula C19H24N4O3 B11239270 2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B11239270
M. Wt: 356.4 g/mol
InChI Key: SPRPGFWKGJSMAQ-UHFFFAOYSA-N
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Description

2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a methoxy group, a phenylpiperazine moiety, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the dihydropyridine core reacts with 1-(4-phenylpiperazin-1-yl)methyl chloride.

    Methoxylation and Acetylation: The methoxy group is introduced via a methylation reaction, and the acetamide group is added through an acetylation reaction using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The dihydropyridine core may also interact with calcium channels, influencing cellular calcium levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine compound used as a calcium channel blocker.

    Verapamil: A phenylalkylamine that also acts as a calcium channel blocker.

    Flunarizine: A piperazine derivative with calcium channel blocking properties.

Uniqueness

2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is unique due to its combination of a dihydropyridine core with a phenylpiperazine moiety, which may confer distinct pharmacological properties compared to other calcium channel blockers.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide

InChI

InChI=1S/C19H24N4O3/c1-26-18-13-23(14-19(20)25)16(11-17(18)24)12-21-7-9-22(10-8-21)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12,14H2,1H3,(H2,20,25)

InChI Key

SPRPGFWKGJSMAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)N

Origin of Product

United States

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